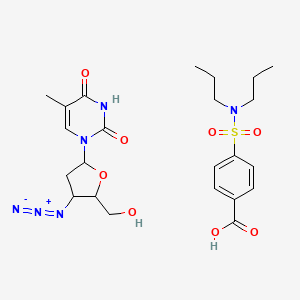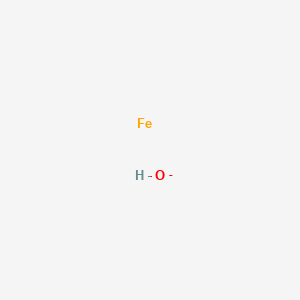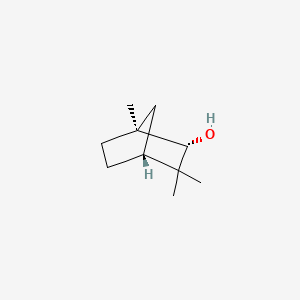
SODIUM MERCURY AMALGAMDISC 6/01
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium mercury amalgamdisc 6/01 is a chemical compound formed by the amalgamation of sodium and mercury. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The amalgamation process involves the dissolution of sodium in mercury, resulting in a solid or liquid amalgam depending on the conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium mercury amalgamdisc 6/01 typically involves the electrolysis of a concentrated sodium chloride solution (brine) using a mercury cathode and a titanium or graphite anode. During this process, chlorine gas is produced at the anode, while sodium metal is formed at the cathode and dissolves into the mercury, forming the amalgam .
Industrial Production Methods: In industrial settings, the chlor-alkali process is commonly used to produce sodium mercury amalgam. This process involves the electrolysis of brine in large electrolysis cells, where the sodium metal dissolves in mercury to form the amalgam. The amalgam can then be used in various applications or further processed to extract sodium and mercury .
Análisis De Reacciones Químicas
Types of Reactions: Sodium mercury amalgam undergoes several types of chemical reactions, including:
Oxidation: The amalgam can be oxidized to form sodium hydroxide and mercury oxide.
Reduction: It can reduce other compounds, such as halogens, to form sodium halides and mercury.
Substitution: The amalgam can participate in substitution reactions, where sodium is replaced by other metals or compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents under controlled conditions.
Reduction: Halogens like chlorine or bromine can be reduced by the amalgam.
Substitution: Various metal salts can be used to replace sodium in the amalgam.
Major Products Formed:
Oxidation: Sodium hydroxide and mercury oxide.
Reduction: Sodium halides and mercury.
Substitution: Metal amalgams and sodium salts.
Aplicaciones Científicas De Investigación
Sodium mercury amalgamdisc 6/01 has numerous applications in scientific research and industry:
Chemistry: It is used as a reducing agent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in the preparation of certain biological samples and in the study of mercury’s effects on biological systems.
Medicine: Sodium mercury amalgam is used in dental amalgams for restorative dentistry.
Industry: It is used in the chlor-alkali process for the production of sodium hydroxide and chlorine gas
Mecanismo De Acción
Comparison with Other Similar Compounds: Sodium mercury amalgam can be compared with other metal amalgams, such as:
Potassium mercury amalgam: Similar in preparation and properties but with potassium instead of sodium.
Lithium mercury amalgam: Contains lithium and mercury, with different reactivity and applications.
Uniqueness: Sodium mercury amalgam is unique due to its specific structure and the polar nature of its bonds, which differ from those in classic metallic compounds. This makes it particularly useful in certain chemical reactions and industrial processes .
Comparación Con Compuestos Similares
- Potassium mercury amalgam
- Lithium mercury amalgam
- Calcium mercury amalgam
Propiedades
Número CAS |
11146-94-4 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





